molecular formula C12H19N B13041340 (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B13041340
M. Wt: 177.29 g/mol
InChI Key: DLXAMPFNLVUCGO-GFCCVEGCSA-N
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Description

®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Amine Formation: The alcohol is then converted to the amine through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine to a more reduced state, such as an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at the available positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2,5-Dimethylphenyl)pyrrolidine
  • ®-2-(2,5-Dimethylphenyl)piperidine

Uniqueness

®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the position of the methyl groups on the phenyl ring and the presence of the amine group. These structural differences can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m1/s1

InChI Key

DLXAMPFNLVUCGO-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(C)C)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)C)N

Origin of Product

United States

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